Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
Übersicht
Beschreibung
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is a chemical compound with the molecular formula C16H33N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its azide functional group, which makes it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
The synthesis of Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 2-azidopropane-1,3-diol. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency .
Analyse Chemischer Reaktionen
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to various substrates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate involves the reactivity of its azide group. The azide group can undergo click chemistry reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate can be compared with other similar compounds such as:
Di-tert-butyl ethane-1,2-diyldicarbamate: Similar in structure but lacks the azide group.
Di-tert-butyl butane-1,4-diyldicarbamate: Has a longer carbon chain but similar functional groups.
Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate: Contains a hydroxyl group instead of an azide group. The uniqueness of this compound lies in its azide functionality, which imparts distinct reactivity and applications.
Eigenschaften
Molekularformel |
C13H25N5O4 |
---|---|
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
tert-butyl N-[2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
InChI |
InChI=1S/C13H25N5O4/c1-12(2,3)21-10(19)15-7-9(17-18-14)8-16-11(20)22-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20) |
InChI-Schlüssel |
UTOWUEGEHFDWSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.